molecular formula C6H10N4O4S3 B13835952 2-Aminothiazole,sulfate

2-Aminothiazole,sulfate

Cat. No.: B13835952
M. Wt: 298.4 g/mol
InChI Key: SVJRDEAJKQMTMQ-UHFFFAOYSA-N
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Description

2-Aminothiazole sulfate is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. It is a derivative of thiazole, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminothiazole sulfate can be synthesized through various methods. One common method involves the Hantzsch reaction, which is a condensation reaction between α-haloketones and thioureas in a polar solvent . Another method involves the direct coupling of ketones and thiourea using iodine and dimethyl sulfoxide as a catalytic oxidative system . These methods typically yield moderate to good results.

Industrial Production Methods

In industrial settings, the synthesis of 2-aminothiazole sulfate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The Hantzsch reaction is commonly employed due to its efficiency and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

2-Aminothiazole sulfate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminothiazole sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-aminothiazole sulfate involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. This inhibition leads to the suppression of cancer cell proliferation . Additionally, it can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

2-Aminothiazole sulfate can be compared with other similar compounds such as:

Uniqueness

The presence of both the amino group and the sulfate moiety in 2-aminothiazole sulfate imparts unique chemical and biological properties, making it more versatile in its applications compared to its analogs .

Properties

Molecular Formula

C6H10N4O4S3

Molecular Weight

298.4 g/mol

IUPAC Name

sulfuric acid;1,3-thiazol-2-amine

InChI

InChI=1S/2C3H4N2S.H2O4S/c2*4-3-5-1-2-6-3;1-5(2,3)4/h2*1-2H,(H2,4,5);(H2,1,2,3,4)

InChI Key

SVJRDEAJKQMTMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)N.C1=CSC(=N1)N.OS(=O)(=O)O

Origin of Product

United States

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